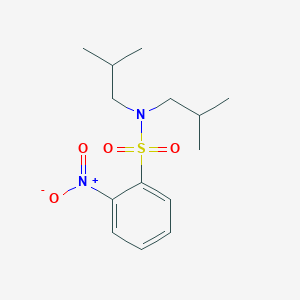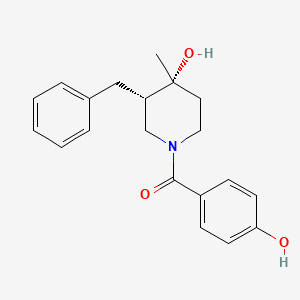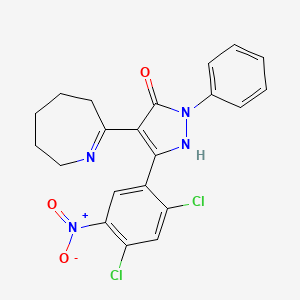
Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-nitro- is an organic compound with the molecular formula C14H23NO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with two 2-methylpropyl groups and a nitro group at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-nitro- typically involves the reaction of benzenesulfonyl chloride with N,N-bis(2-methylpropyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The nitro group can be introduced through nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-amino-.
Substitution: Products depend on the nucleophile used.
Hydrolysis: Benzenesulfonic acid and N,N-bis(2-methylpropyl)amine.
Scientific Research Applications
Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-nitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-nitro- involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Benzenesulfonamide, N,N-bis(2-methylpropyl)-2-nitro- can be compared with other sulfonamide derivatives:
Benzenesulfonamide: Lacks the 2-methylpropyl and nitro groups, making it less hydrophobic and less reactive.
N,N-bis(2-methylpropyl)benzenesulfonamide: Lacks the nitro group, resulting in different chemical and biological properties.
Benzenesulfonamide, N,N-bis(2-methyl-2-propen-1-yl)-: Contains different alkyl groups, leading to variations in reactivity and applications.
Each of these compounds has unique properties and applications, highlighting the versatility of sulfonamide chemistry.
Properties
CAS No. |
89840-70-0 |
|---|---|
Molecular Formula |
C14H22N2O4S |
Molecular Weight |
314.40 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H22N2O4S/c1-11(2)9-15(10-12(3)4)21(19,20)14-8-6-5-7-13(14)16(17)18/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
AYEZGXSEMRRPDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5386356.png)
![(4aS*,8aR*)-6-(1H-imidazol-2-ylcarbonyl)-1-[3-(1H-imidazol-1-yl)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5386363.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5386367.png)
![7-[3-(4-ethylphenyl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5386372.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5386390.png)

![N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B5386401.png)
![N-(2-piperidin-1-ylethyl)-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5386406.png)
![4-{[3-(Cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5386409.png)
![N-[1-(4-ethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5386418.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)pyridin-2-amine](/img/structure/B5386437.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5386445.png)

![3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5386457.png)
